molecular formula C13H14N2O2 B3002120 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1003177-35-2

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3002120
CAS No.: 1003177-35-2
M. Wt: 230.267
InChI Key: AVZPWBCRJATGNN-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by an ethyl group at the 5-position, a 2-methylphenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring.

Scientific Research Applications

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves looking at the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a 2-methylphenyl group on the pyrazole ring differentiates it from other pyrazole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

5-ethyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11-10(13(16)17)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPWBCRJATGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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